2,3-Dihydro-4H-pyran-4-one
Overview
Description
2,3-Dihydro-4H-pyran-4-one is a chemical compound with the molecular formula C5H6O2 . It is also known by other names such as 2,3-dihydropyran-4-one, 2H-Pyran-4(3H)-one, and 4H-Pyran-4-one, 2,3-dihydro- .
Synthesis Analysis
The synthesis of this compound can be achieved through the Hg (II)-catalyzed rearrangement of 1-Alkynyl-2,3-epoxy alcohols . Another method involves the addition of diverse nucleophiles to the unsaturated lactone that results from the hetero Diels−Alder reaction of Brassard’s diene with aldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2 .Chemical Reactions Analysis
The chemical reactions involving this compound include the Hg (II)-catalyzed rearrangement of 1-Alkynyl-2,3-epoxy alcohols . Another reaction involves the addition of diverse nucleophiles to the unsaturated lactone that results from the hetero Diels−Alder reaction of Brassard’s diene with aldehydes .Physical And Chemical Properties Analysis
The molecular weight of this compound is 98.10 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 105 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Multicomponent Synthesis
2,3-Dihydro-4H-pyran-4-one is involved in eco-friendly multicomponent synthesis processes. For instance, it has been used in the synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as an organo-catalyst. This method offers an efficient approach for producing pharmaceutically interesting compounds under mild conditions (Brahmachari & Banerjee, 2014).
Cyclization Reactions
This compound is crucial in cyclization reactions. Research has shown its utility in forming 2,3-dihydro-4-pyridinones when combined with specific reagents. This demonstrates its versatility in generating structurally diverse compounds (MacDonald & Burnell, 2009).
Synthesis of Functionalized Derivatives
The compound plays a significant role in the synthesis of functionalized derivatives. For example, functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives have been efficiently synthesized from it, demonstrating its potential in producing fluorinated compounds (Xu et al., 2015).
Photocycloaddition Studies
This compound is also significant in photocycloaddition studies. Its derivatives have been used in photocycloaddition reactions, highlighting its potential in photochemical applications (Margaretha et al., 2007).
One-Pot Synthesis Applications
The compound is effective in one-pot synthesis methods. It has been used to prepare 2-aryl-2,3-dihydro-4H-pyran-4-ones in a single step, showcasing its efficiency in streamlined chemical synthesis (Khera et al., 2010).
Catalysis and Green Chemistry
This compound has applications in green chemistry, particularly in catalysis. It has been used in nano-crystalline ZnO catalyzed multicomponent reactions, underlining its role in environmentally friendly synthetic processes (Bhattacharyya et al., 2012).
Mechanism of Action
Target of Action
Researchers have explored its use in the construction of complex organic structures .
Mode of Action
The exact mode of action remains an area of ongoing research Notably, a metal-free, p-TsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones provides substituted 2,3-dihydro-4H-pyran-4-ones. This rearrangement occurs with high regioselectivity under mild conditions . Additionally, the hetero Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines leads to the formation of 2,3-dihydro-4-pyrones and dihydro-4-pyridones .
Action Environment
Environmental factors, including pH, temperature, and solvent polarity, can influence the compound’s stability, reactivity, and efficacy. Understanding these factors is essential for optimizing its applications.
Safety and Hazards
The safety data sheet for a similar compound, 3,4-Dihydro-2H-pyran, indicates that it is highly flammable and causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling 2,3-Dihydro-4H-pyran-4-one.
properties
IUPAC Name |
2,3-dihydropyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSOJXHICDKYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340718 | |
Record name | 2H-Pyran-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84302-42-1 | |
Record name | 2,3-Dihydro-4-pyranone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084302421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDRO-4-PYRANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF34W8HR7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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